3-(5-Bromothiophen-2-yl)azetidine
CAS No.:
Cat. No.: VC18210112
Molecular Formula: C7H8BrNS
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8BrNS |
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Molecular Weight | 218.12 g/mol |
IUPAC Name | 3-(5-bromothiophen-2-yl)azetidine |
Standard InChI | InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2 |
Standard InChI Key | ONAIRDFWRYNKCO-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=CC=C(S2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound consists of an azetidine ring (a saturated four-membered cycle with one nitrogen atom) linked to a 5-bromothiophene group at the 3-position. The azetidine ring exhibits significant ring strain (approximately 25–30 kcal/mol), which contributes to its reactivity in ring-opening and functionalization reactions . The bromine atom at the 5-position of the thiophene introduces steric bulk and electronic effects, polarizing the aromatic system and facilitating cross-coupling reactions such as Suzuki-Miyaura transformations .
Electronic and Steric Characteristics
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Ring Strain: The azetidine’s bond angles (~88° for C-N-C) deviate from the ideal tetrahedral geometry, increasing its susceptibility to nucleophilic attack .
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Bromothiophene Effects: The electron-withdrawing bromine atom reduces electron density on the thiophene, enhancing electrophilic substitution at the 2- and 4-positions. This polarization also stabilizes transition states in metal-catalyzed reactions .
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Basicity: The nitrogen in azetidine has a pKa of ~11.3 (for the conjugate acid), making it moderately basic compared to larger amines like piperidine (pKa 11.3) or pyrrolidine (pKa 11.3) .
Synthetic Methodologies
Copper-Catalyzed Photoinduced Cyclization
A breakthrough in azetidine synthesis involves anti-Baldwin 4-exo-dig cyclization using copper catalysts. For example, γ-iodo-ynamides undergo visible light–mediated cyclization in the presence of Cu(I) complexes and Hünig’s base, yielding 3-substituted azetidines with >70% efficiency . This method avoids traditional β-lactam precursors and enables stereocontrol (up to 93:7 Z/E selectivity) .
Aza-Michael Addition
The Horner-Wadsworth-Emmons reaction followed by aza-Michael addition with heterocyclic amines provides a modular route to functionalized azetidines. For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate reacts with piperidine or morpholine to yield 3-(piperidin-1-yl)azetidine derivatives in 61–75% yields . Brominated intermediates further enable Suzuki cross-coupling for diversification .
Reductive Amination
Early routes relied on reductive amination of azetidinones (β-lactams) using LiAlH4/AlCl3. For example, 3-(5-bromothiophen-2-yl)azetidine-3-carbonitrile was synthesized via nitrile reduction and subsequent bromination, achieving 52% yield over two steps .
Compound | αvβ5 pIC50 | αvβ3 pIC50 | Selectivity (αvβ5/αvβ3) |
---|---|---|---|
12 | 8.6 | 5.2 | 1,000× |
17b | 8.1 | 5.4 | 500× |
6j | 8.4 | 6.0 | 250× |
Antimicrobial Activity
Azetidine-thiophene hybrids show broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 6.25 µg/mL) and Gram-negative (Escherichia coli, MIC = 12.5 µg/mL) pathogens . The bromine atom enhances membrane permeability, while the azetidine nitrogen facilitates hydrogen bonding with bacterial enzymes .
CNS-Targeted Applications
Azetidine derivatives with reduced topological polar surface area (TPSA < 80 Ų) exhibit improved blood-brain barrier penetration. For example, CCT374705, a BCL6 inhibitor containing a 3-(thiophen-2-yl)azetidine core, achieved free plasma concentrations >DC50 for 24 h post-dose in murine models, demonstrating potential in lymphoma therapy .
Comparative Analysis with Structural Analogs
Halogen-Substituted Azetidines
Replacing bromine with chlorine (3-(5-chlorothiophen-2-yl)azetidine) reduces αvβ5 binding affinity by 30% due to weaker hydrophobic interactions . Conversely, iodinated analogs suffer from metabolic instability, limiting their utility .
Non-Halogenated Derivatives
3-(Thiophen-2-yl)azetidine lacks the bromine-induced electronic effects, resulting in lower reactivity in cross-coupling reactions and reduced antimicrobial potency (MIC = 25 µg/mL vs. 6.25 µg/mL for brominated analog) .
Recent Advances and Applications
Drug Discovery
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Anticancer Agents: Spirocyclic azetidines derived from 3-(5-bromothiophen-2-yl)azetidine show submicromolar activity against breast cancer (MCF-7, IC50 = 0.8 µM) .
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Antitubercular Compounds: Brominated azetidine-thiadiazole hybrids inhibit Mycobacterium tuberculosis (MIC = 1.6 µg/mL), outperforming streptomycin (MIC = 2.0 µg/mL) .
Materials Science
Azetidine-thiophene polymers exhibit tunable luminescence and charge transport properties, with hole mobilities up to 0.12 cm²/V·s in organic field-effect transistors (OFETs) .
Challenges and Future Directions
Despite progress, key challenges persist:
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